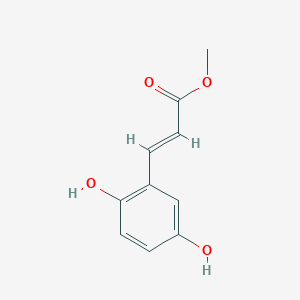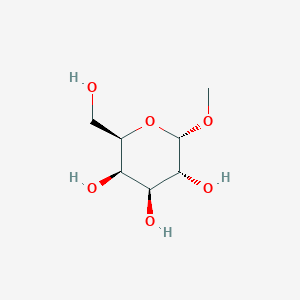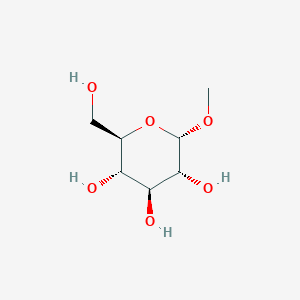
ニコチン-シス-N-オキシド
概要
説明
(1/'S,2/'S)-Nicotine-1/'-oxide is a stereoisomer of the naturally occurring nicotine metabolite, nicotine-1/'-N-oxide. Nicotine-1/'-N-oxide is a potential intermediate in the N-demethylation of nicotine.
科学的研究の応用
ニコチン代謝物
ニコチン-シス-N-オキシドは、天然に存在するニコチン代謝物であるニコチン-1'-N-オキシドの立体異性体です . これは、ニコチンのN-脱メチル化における潜在的な中間体です . したがって、これは体内のニコチンの代謝経路を理解する上で重要な化合物となります。
毒性学 & 異物代謝
ニコチン-シス-N-オキシドは、毒性学 & 異物代謝の研究分野で使用されています . これは、体内で薬物や毒素を含む異物をどのように代謝するかを理解するのに役立ちます。
神経科学研究
ニコチン-シス-N-オキシドとその代謝物は、学習や記憶などの認知領域を含む神経機構への影響について研究されてきました . これは、神経科学研究における貴重な化合物となります。
薬理学
ニコチン-シス-N-オキシドは、ニコチンとその代謝物が脳に与える影響を理解するための薬理学的研究で使用されています . これは、脳におけるニコチンの薬理学的に活性な生体変換を理解するのに役立ちます .
タバコ研究
ニコチンの代謝物として、ニコチン-シス-N-オキシドはタバコ研究で使用されています . これは、タバコの消費が体に与える影響と、その際に関係する代謝経路を理解するのに役立ちます。
作用機序
Target of Action
Nicotine-cis-N-oxide, also known as (1S,2S)-syn-Nicotine N’-oxide or 3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine, primarily targets the nicotinic acetylcholine receptors (nAChRs) . These receptors are located in the central nervous system, at interganglionic junctions of the autonomic nervous system, and on target organs throughout the body as part of the parasympathetic autonomic nervous system .
Mode of Action
The compound interacts with its targets, the nAChRs, by stimulating them
Biochemical Pathways
Nicotine-cis-N-oxide is a stereoisomer of the naturally occurring nicotine metabolite, nicotine-1’-N-oxide . It is a potential intermediate in the N-demethylation of nicotine
Result of Action
It is known that the compound is a metabolite of nicotine . It is also known that N-1’-oxidation of nicotine is a metabolic transformation that results in the formation of a more polar and water-soluble product .
Action Environment
The action, efficacy, and stability of Nicotine-cis-N-oxide can be influenced by various environmental factors. For instance, the compound is the major species at pH 7.3
生化学分析
Biochemical Properties
Nicotine-cis-N-oxide plays a crucial role in biochemical reactions, particularly in the metabolism of nicotine. It is formed through the oxidation of nicotine by flavin-containing monooxygenase enzymes . This compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its further metabolism. The interaction with these enzymes is essential for the detoxification and elimination of nicotine from the body. Nicotine-cis-N-oxide also interacts with nicotinic acetylcholine receptors, influencing their activity and potentially modulating neurotransmission .
Cellular Effects
Nicotine-cis-N-oxide affects various types of cells and cellular processes. It has been shown to influence mitochondrial function, impacting the mitochondrial respiratory chain, oxidative stress, and calcium homeostasis . These effects can alter cellular metabolism and energy production. Additionally, Nicotine-cis-N-oxide can modulate cell signaling pathways, including those involved in apoptosis and cell survival. It also affects gene expression, potentially leading to changes in the expression of genes related to oxidative stress and inflammation .
Molecular Mechanism
The molecular mechanism of Nicotine-cis-N-oxide involves its interaction with several biomolecules. It binds to nicotinic acetylcholine receptors, altering their conformation and activity . This binding can lead to the activation or inhibition of downstream signaling pathways, affecting neurotransmission and cellular responses. Nicotine-cis-N-oxide also undergoes enzymatic oxidation by flavin-containing monooxygenase enzymes, leading to the formation of other metabolites . These interactions and transformations are crucial for its biological activity and effects on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nicotine-cis-N-oxide can change over time. The compound is relatively stable under standard storage conditions, but it can degrade under certain conditions, such as exposure to light and heat . Long-term studies have shown that Nicotine-cis-N-oxide can have sustained effects on cellular function, including prolonged alterations in mitochondrial activity and oxidative stress . These temporal effects are important for understanding its long-term impact on biological systems.
Dosage Effects in Animal Models
The effects of Nicotine-cis-N-oxide vary with different dosages in animal models. At low doses, it can modulate neurotransmission and cellular metabolism without causing significant toxicity . At higher doses, Nicotine-cis-N-oxide can induce toxic effects, including oxidative stress, mitochondrial dysfunction, and cell death . These dosage-dependent effects are critical for determining the safe and effective use of Nicotine-cis-N-oxide in research and potential therapeutic applications.
Metabolic Pathways
Nicotine-cis-N-oxide is involved in several metabolic pathways, primarily related to nicotine metabolism. It is formed through the oxidation of nicotine by flavin-containing monooxygenase enzymes and can be further metabolized by cytochrome P450 enzymes . These metabolic pathways are essential for the detoxification and elimination of nicotine from the body. Nicotine-cis-N-oxide can also influence metabolic flux and metabolite levels, affecting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of Nicotine-cis-N-oxide within cells and tissues involve various transporters and binding proteins. It is transported across cell membranes by specific transporters, including those in the multidrug and toxic compound extrusion (MATE) family . These transporters facilitate the movement of Nicotine-cis-N-oxide into and out of cells, influencing its localization and accumulation. The distribution of Nicotine-cis-N-oxide within tissues can affect its biological activity and overall impact on the organism .
Subcellular Localization
Nicotine-cis-N-oxide is localized in various subcellular compartments, including the mitochondria and peroxisomes . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The subcellular localization of Nicotine-cis-N-oxide can affect its activity and function, particularly in relation to mitochondrial and peroxisomal processes . Understanding its subcellular distribution is crucial for elucidating its role in cellular metabolism and function.
特性
IUPAC Name |
3-[(1S,2S)-1-methyl-1-oxidopyrrolidin-1-ium-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12(13)7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFBQHICRCUQJJ-JQWIXIFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1C2=CN=CC=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N@@+]1(CCC[C@H]1C2=CN=CC=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51095-86-4 | |
| Record name | Nicotine N'-oxide, (1'S,2'S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051095864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1â??S,2â??S)-trans-Nicotine 1â??-Oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NICOTINE N'-OXIDE, (1'S,2'S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V35J35GP5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[3,5-Dihydroxy-6-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13694.png)







![((3aR,4R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl 4-methylbenzenesulfonate](/img/structure/B13709.png)

![3-Methyl-2-methylaminoimidazo[4,5-F]quinoline](/img/structure/B13716.png)
